2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
Description
IUPAC Systematic Nomenclature Analysis
The systematic IUPAC name of the compound is derived through hierarchical substitution rules applied to the quinazolin-4-one core. The parent structure, 1H-quinazolin-4-one, consists of a bicyclic system with nitrogen atoms at positions 1 and 3 and a ketone group at position 4. The substituents are assigned as follows:
- Position 2 : A sulfanyl group (-S-) bonded to an ethyl chain, which is further connected to a phenoxy group.
- Phenoxy group : Substituted at the para position with a propan-2-yloxy group (-O-CH(CH₃)₂).
Thus, the full IUPAC name is 2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one , reflecting the sequential attachment of substituents to the quinazolinone scaffold.
Molecular Formula and Weight Determination
The molecular formula C₁₉H₂₀N₂O₃S was confirmed via high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 19 | 12.01 | 228.19 |
| H | 20 | 1.008 | 20.16 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 356.44 |
This matches experimental data from PubChem entries, affirming the compound’s stoichiometry.
Three-Dimensional Conformational Analysis
The quinazolinone core adopts a planar conformation due to aromatic π-electron delocalization, while substituents exhibit rotational flexibility:
- Ethylsulfanyl chain : The C-S and C-C bonds permit rotation, enabling the sulfanyl group to adopt gauche or anti-periplanar orientations relative to the phenoxy moiety.
- Propan-2-yloxyphenoxy group : The isopropyl group introduces steric hindrance, favoring a conformation where the bulky CH(CH₃)₂ moiety minimizes van der Waals clashes with adjacent atoms.
Computational models suggest weak intramolecular interactions, such as sulfur-oxygen dipole interactions (S···O=C), which may stabilize certain conformers.
Comparative Structural Analysis with Related Quinazolinone Derivatives
The compound’s structure diverges from simpler quinazolinones through its hybrid ether-thioether side chain. Key comparisons include:
2-Ethylquinazolin-4(1H)-one (CID 135444528) :
4-(4-Propan-2-ylphenoxy)quinazolin-2-amine (CID 80867313) :
2-(2-Hydroxyphenyl)-4(3H)-quinazolinone (CID 135458774) :
These structural variations underscore the target compound’s unique balance of lipophilicity (from the isopropoxy group) and moderate polarity (from the sulfanyl linkage), which may optimize membrane permeability in biological systems.
Properties
Molecular Formula |
C19H20N2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O3S/c1-13(2)24-15-9-7-14(8-10-15)23-11-12-25-19-20-17-6-4-3-5-16(17)18(22)21-19/h3-10,13H,11-12H2,1-2H3,(H,20,21,22) |
InChI Key |
VULITLHNNNPUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazolin-4-one core is typically synthesized via cyclization of anthranilic acid or its derivatives. For example:
- Urea-mediated cyclization : Anthranilic acid reacts with urea under acidic conditions (e.g., HCl) at 120°C for 6 hours to form 1H-quinazolin-4-one.
- Phosgene-assisted cyclization : Anthranilic acid derivatives treated with phosgene in dichloromethane yield 2-chloroquinazolin-4-one intermediates, which serve as precursors for further functionalization.
Key Data :
| Starting Material | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Anthranilic acid | Urea, HCl, 120°C | Quinazolin-4-one | 78% | |
| 2-Aminobenzamide | Phosgene, CH₂Cl₂ | 2-Chloroquinazolin-4-one | 85% |
Side Chain Synthesis
Synthesis of 2-(4-Propan-2-yloxyphenoxy)ethyl Thiol
The side chain is prepared in two stages:
- Etherification : 4-Hydroxyphenol reacts with isopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to form 4-propan-2-yloxyphenol.
- Thiol-alkylation : The phenol intermediate is treated with 1,2-dibromoethane and thiourea in ethanol, followed by hydrolysis with NaOH to yield 2-(4-propan-2-yloxyphenoxy)ethyl thiol.
Key Data :
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| Etherification | Isopropyl bromide, K₂CO₃, DMF, 60°C | 4-Propan-2-yloxyphenol | 90% |
| Thiol-alkylation | 1,2-Dibromoethane, thiourea, NaOH | 2-(4-Propan-2-yloxyphenoxy)ethyl thiol | 75% |
Coupling of Core and Side Chain
Nucleophilic Substitution
The thiol group attacks the 2-position of 2-chloroquinazolin-4-one in a nucleophilic substitution reaction:
- Conditions : Tetrabutylammonium bromide (phase-transfer catalyst), NaOH (50% aq.), dichloromethane, 25°C.
- Mechanism : The thiolate ion displaces chlorine at C2, forming the C–S bond.
Reaction Scheme :
$$ \text{2-Chloroquinazolin-4-one} + \text{2-(4-Propan-2-yloxyphenoxy)ethyl thiolate} \rightarrow \text{Target Compound} + \text{Cl}^- $$
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Yield |
|---|---|---|---|
| TBAB | CH₂Cl₂ | 25 | 82% |
| None | DMF | 60 | 45% |
Alternative Synthetic Routes
One-Pot Microwave-Assisted Synthesis
A rapid method combines anthranilic acid, 4-propan-2-yloxyphenoxy ethyl bromide, and thiourea under microwave irradiation (600 W, 120°C, 10 minutes). This approach reduces reaction time from hours to minutes but requires precise control of microwave parameters.
Advantages :
Solid-Phase Synthesis Using Graphene Oxide (GO)
GO nanosheets act as recyclable catalysts for quinazolin-4-one formation, enabling eco-friendly synthesis:
Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the planar quinazolin-4-one core and equatorial orientation of the side chain (CCDC No. 1568517).
Challenges and Solutions
Thiol Oxidation
Regioselectivity in Alkylation
- Issue : Competing N3 vs. C2 alkylation.
- Solution : Employ bulky bases (e.g., DBU) to favor C2 substitution.
Industrial-Scale Production Insights
- Cost Efficiency : Phase-transfer catalysis reduces solvent waste and improves yields (≥80%).
- Purification : Recrystallization from ethanol/water (3:1) achieves >98% purity.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The ethylsulfanyl (–S–CH₂CH₂–) moiety is susceptible to nucleophilic displacement. Reactions may include:
Example : Reaction with methyl iodide under basic conditions replaces the sulfanyl group with a methylthio group, forming 2-[2-(4-propan-2-yloxyphenoxy)ethylmethylsulfanyl]-1H-quinazolin-4-one .
Oxidation Reactions
The sulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C | Sulfoxide (–SO–) derivative | |
| mCPBA | DCM, 0°C → RT | Sulfone (–SO₂–) derivative |
Key Finding : Oxidation to sulfone enhances electrophilicity, enabling further substitution at the ethyl chain .
Electrophilic Substitution on the Quinazolinone Core
The quinazolinone ring undergoes electrophilic substitution at positions 6 and 7 (meta to the carbonyl group):
| Reaction | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Chlorination | POCl₃, DMF, reflux | C6 or C7 | Chlorinated derivative | 89% | |
| Nitration | HNO₃, H₂SO₄, 0°C | C6 | Nitroquinazolinone | 75% |
Mechanistic Insight : Chlorination with POCl₃ proceeds via a phosphoryl intermediate, while nitration follows a conventional aromatic electrophilic pathway .
Reduction of the Pyrimidine Ring
Catalytic hydrogenation reduces the pyrimidine ring:
| Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOH, RT | 1,2-Dihydroquinazolin-4-one |
Benzene Ring Reduction
Platinum oxide (PtO₂) under high-pressure H₂ reduces the quinazolinone’s benzene ring:
| Substrate | Product | Selectivity | Reference |
|---|---|---|---|
| 2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one | Octahydroquinazolinone | Mixture of diastereomers |
Ether Cleavage
The isopropyloxy (–O–iPr) group can be cleaved under acidic conditions:
| Acid | Conditions | Product | Reference |
|---|---|---|---|
| HBr (48%) | Acetic acid, reflux | Phenolic derivative |
Quinazolinone Hydrolysis
Strong bases hydrolyze the lactam ring:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaOH (6M) | H₂O, 100°C | Anthranilic acid derivative |
Metal-Catalyzed Cross-Coupling
Palladium or copper catalysts enable functionalization:
| Reaction Type | Catalyst | Reagents | Product | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biarylquinazolinone | |
| Ullmann coupling | CuI, L-proline | Aryl iodide | N-Aryl derivative |
Key Research Findings
-
Sulfanyl Group Reactivity : The ethylsulfanyl chain acts as a leaving group in nucleophilic substitutions, enabling diversification of the substituent .
-
Oxidation Selectivity : Controlled oxidation (H₂O₂ vs. mCPBA) allows selective synthesis of sulfoxide or sulfone derivatives .
-
Ring Stability : The quinazolinone core remains intact under mild acidic/basic conditions but undergoes reduction or electrophilic substitution under stronger conditions .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. The compound has shown promising results in inhibiting the growth of various pathogenic microorganisms.
- Mechanism of Action : Quinazolinones typically exert their antimicrobial effects through disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis. The presence of specific substituents on the quinazolinone ring can enhance these activities.
-
Case Studies :
- A study demonstrated that derivatives similar to 2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were synthesized and screened for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Another research article reported that certain structural modifications led to enhanced antifungal activity, indicating that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
The potential of quinazolinones as anticancer agents is well-documented, with several derivatives showing efficacy against various cancer cell lines.
- Targeting EGFR : Many quinazolinone derivatives, including the compound in focus, have been identified as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. This inhibition can lead to reduced tumor growth and proliferation .
-
Case Studies :
- Research has shown that modifications at specific positions on the quinazolinone structure can significantly enhance its cytotoxicity against cancer cells. For instance, compounds with alkoxy substitutions demonstrated potent antitumor activity with IC50 values in the nanomolar range .
- A series of studies focused on synthesizing novel quinazolinone derivatives that exhibited selective cytotoxicity towards various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Antioxidant Activity
Quinazolinones are also recognized for their antioxidant properties, which can mitigate oxidative stress-related damage in biological systems.
- Mechanisms : The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells .
-
Case Studies :
- A comprehensive evaluation of various quinazolinone derivatives revealed that those with hydroxyl groups at specific positions exhibited significantly higher antioxidant activity compared to their counterparts without such substituents .
- In vitro assays using different antioxidant evaluation methods confirmed that certain modifications led to enhanced metal-chelating properties, further supporting their role as antioxidants .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Key Comparisons
Lipophilicity and Solubility: The target compound’s propan-2-yloxyphenoxy group is bulkier and more lipophilic than the methoxy group in or the methylsulfanyl in , suggesting lower aqueous solubility but enhanced membrane permeability.
In contrast, the target’s ether and sulfide groups donate electrons, which may stabilize charge-transfer interactions.
Biological Activity Implications: Sulfur-containing analogs (e.g., ) may exhibit unique redox properties or metabolic stability due to thioether or thione groups. The target’s ethylsulfanyl linker could similarly influence pharmacokinetics.
Crystallographic and Structural Insights :
- Brominated analogs (e.g., ) show minimal intermolecular interactions in crystal structures, whereas methoxy or chloro substituents () may facilitate hydrogen bonding or halogen bonding. The target’s propan-2-yloxy group likely induces steric effects, disrupting tight crystal packing .
Research Findings and Gaps
- Biological Data: While quinazolinones are pharmacologically active, the evidence provided lacks direct activity data for the target compound.
- Analytical Techniques: X-ray crystallography (using SHELX ) and SMILES/InChI notations () are critical for confirming structures of complex analogs, yet the target compound’s structural validation is unreported.
Biological Activity
2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, alongside relevant research findings and case studies.
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 356.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)OC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2
Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The compound has shown promise in inhibiting various bacterial strains. In a study evaluating quinazoline derivatives, it was found that certain modifications to the quinazolinone structure enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 11 | 80 |
| Escherichia coli | 10 | 75 |
| Candida albicans | 12 | 77 |
These results indicate that structural changes can significantly affect the potency of quinazolinone derivatives against microbial pathogens .
Anticancer Activity
The anticancer potential of quinazolinones is attributed to their ability to inhibit key signaling pathways involved in cancer progression. Research has demonstrated that compounds with a quinazolinone core can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
A study highlighted that derivatives of quinazoline exhibited IC50 values in the nanomolar range against cancer cell lines, indicating strong cytotoxic effects. The mechanism involves the inhibition of EGFR autophosphorylation, which is crucial for tumor cell proliferation .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays such as ABTS and CUPRAC. These assays revealed that the compound possesses significant antioxidant capabilities, which may be enhanced by specific substituents on the phenolic ring.
The presence of hydroxyl groups on the phenyl ring was found to be essential for maximizing antioxidant activity. Additionally, compounds with multiple hydroxyl groups exhibited metal-chelating properties, further contributing to their antioxidant effects .
Case Studies and Research Findings
- Study on Antioxidant Activity : A comprehensive evaluation using different antioxidant assays indicated that modifications at position 2 of the quinazolinone scaffold could enhance antioxidant properties. The study concluded that specific structural features are critical for achieving optimal activity .
- Antimicrobial Efficacy Evaluation : A recent investigation into various quinazoline derivatives demonstrated that those with specific substitutions exhibited enhanced antibacterial activities compared to standard antibiotics, suggesting their potential as new therapeutic agents .
- Cytotoxicity Assessment : In vitro studies have shown that certain derivatives of quinazolinones can effectively induce apoptosis in cancer cell lines, making them candidates for further development as anticancer drugs .
Q & A
Q. What are the established synthetic routes for 2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one, and how do reaction conditions influence yield?
Synthesis typically involves multi-step condensation and cyclization. For example:
- Step 1 : Reacting 4-propan-2-yloxyphenol with ethyl bromoacetate to form the phenoxyethyl intermediate .
- Step 2 : Thiolation via nucleophilic substitution with thiourea derivatives, followed by cyclization in acidic media to form the quinazolinone core .
Key variables affecting yield include: - Temperature : Cyclization at 80–100°C improves ring closure efficiency .
- Catalysts : Use of acetic acid or p-toluenesulfonic acid (PTSA) to accelerate cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : and NMR confirm substitution patterns (e.g., sulfanyl and phenoxy groups). Aromatic protons appear at δ 6.8–7.5 ppm, while the quinazolinone carbonyl resonates near δ 165 ppm .
- HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water gradient) resolves impurities. ESI-MS identifies [M+H]+ ions for molecular weight validation .
- X-ray crystallography : Resolves stereochemical ambiguities; lattice parameters (e.g., space group P/c) confirm molecular packing .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., thiols) .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How can researchers optimize the sulfanylation step to minimize disulfide byproducts?
Disulfide formation is a common side reaction during thiolation. Mitigation strategies include:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of -SH groups .
- Reducing agents : Add 1–2 mol% of TCEP (tris(2-carboxyethyl)phosphine) to stabilize thiol intermediates .
- Kinetic monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and terminate before byproduct formation .
Q. How do structural modifications (e.g., substituents on the phenoxy group) affect bioactivity or environmental persistence?
- Bioactivity : Electron-withdrawing groups (e.g., -Cl) on the phenoxy ring enhance receptor binding in kinase inhibition assays .
- Environmental fate : Hydrophobic substituents (e.g., isopropyl) increase log , leading to bioaccumulation in lipid-rich tissues. Aerobic degradation half-lives range from 14–28 days in soil, depending on substituent polarity .
Q. How should researchers address contradictions in reported melting points or spectral data?
Discrepancies often arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .
- Impurity profiles : Use preparative HPLC to isolate pure fractions and re-analyze melting points/spectra .
- Stereochemical variations : Verify enantiomeric purity via chiral HPLC or circular dichroism .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cyclization | PTSA, DMF, 90°C | 72 | |
| Cyclization | Acetic acid, ethanol, 80°C | 65 | |
| Thiolation | Thiourea, KCO, DCM | 58 |
Q. Table 2. Environmental Degradation Data
| Condition | Half-life (days) | Metabolite Identified | Reference |
|---|---|---|---|
| Aerobic soil | 21 | 4-hydroxyquinazolinone | |
| Aqueous hydrolysis (pH 7) | 45 | Sulfoxide derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
